molecular formula C19H21ClN2O2 B4183528 1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine

1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine

Cat. No. B4183528
M. Wt: 344.8 g/mol
InChI Key: MLWCFPAVQPVVRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that this compound may exert its anti-cancer effects by inhibiting the activity of several enzymes that are involved in cancer cell growth and proliferation. It has also been suggested that this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine in lab experiments is its potential therapeutic applications. This compound has been found to exhibit significant activity against several types of cancer cells and may have potential use in the treatment of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine. One potential direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other compounds for the treatment of cancer and neurodegenerative disorders. Additionally, this compound may have potential use in the development of new anti-inflammatory and antioxidant therapies.

Scientific Research Applications

1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine has been extensively studied in scientific research due to its potential therapeutic applications. This compound has been found to exhibit significant activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-15-4-2-3-5-18(15)24-14-19(23)22-12-10-21(11-13-22)17-8-6-16(20)7-9-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWCFPAVQPVVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.